molecular formula C6H2BrF3Mg B114326 3,4,5-Trifluorophenylmagnesium bromide CAS No. 156006-28-9

3,4,5-Trifluorophenylmagnesium bromide

Cat. No.: B114326
CAS No.: 156006-28-9
M. Wt: 235.28 g/mol
InChI Key: FAANOBAJWDSCGM-UHFFFAOYSA-M
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Description

3,4,5-Trifluorophenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds. The compound has the molecular formula C6H2BrF3Mg and a molecular weight of 235.28 g/mol .

Mechanism of Action

Target of Action

3,4,5-Trifluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic organic chemistry . They are used as a key component in the formation of carbon-carbon bonds .

Mode of Action

The compound, being a Grignard reagent, is highly reactive . It can react with a variety of electrophiles, including carbonyl groups, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules .

Biochemical Pathways

As a grignard reagent, it is known to participate in grignard reactions, which are a cornerstone of organic synthesis . These reactions can lead to the formation of a wide range of organic compounds, affecting various biochemical pathways depending on the specific reaction conditions and substrates used .

Pharmacokinetics

As an organometallic compound, it is likely to have poor bioavailability due to its reactivity and instability in aqueous environments .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and substrates used .

Action Environment

The action of this compound is highly dependent on the reaction environment . It is sensitive to moisture and air, and thus, reactions involving this compound must be carried out under an inert atmosphere . The temperature and solvent used can also significantly influence the reaction outcome .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluorophenylmagnesium bromide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The compound’s interaction with enzymes often involves the formation of a complex where the magnesium ion coordinates with the enzyme’s active site, enhancing the nucleophilicity of the carbon atom in the phenyl ring. This interaction is crucial for the compound’s role in synthetic organic chemistry .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its reactivity and ability to form new carbon-carbon bonds. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modifying the structure of biomolecules within the cell. For example, it can alter the activity of signaling proteins by covalently modifying them, leading to changes in downstream signaling pathways. Additionally, the compound’s impact on gene expression can result from its interaction with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The magnesium ion in the compound coordinates with nucleophilic sites on enzymes or other proteins, facilitating the transfer of the phenyl group to the target molecule. This process can result in the activation or inhibition of enzyme activity, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a dry, inert atmosphere at low temperatures. It can degrade over time if exposed to moisture or air, leading to a decrease in its reactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in the formation of carbon-carbon bonds. The compound interacts with enzymes such as transferases and ligases, which facilitate the incorporation of the phenyl group into target molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorophenylmagnesium bromide is typically prepared by the reaction of 3,4,5-trifluorobromobenzene with magnesium turnings in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general procedure involves heating the mixture to reflux, which initiates the reaction, and then allowing it to proceed for several hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is often used immediately in subsequent reactions due to its reactivity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones, to form alcohols. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trifluorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly valuable in forming carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Utilized in the preparation of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Comparison: 3,4,5-Trifluorophenylmagnesium bromide is unique due to the presence of three fluorine atoms on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its difluoro and trimethoxy counterparts, the trifluoro derivative may exhibit different electronic properties, affecting its behavior in nucleophilic addition and substitution reactions .

Properties

IUPAC Name

magnesium;1,2,3-trifluorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAANOBAJWDSCGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156006-28-9
Record name 156006-28-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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